Levotofisopam

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

左托菲索帕姆是消旋体托菲索帕姆的S-对映异构体,一种2,3-苯并二氮杂卓衍生物。它以其降尿酸特性而闻名,这意味着它可以增加尿液中尿酸的排泄。 这种化合物因其潜在的治疗应用而受到关注,特别是在治疗高尿酸血症和痛风方面 .

准备方法

合成路线和反应条件: 左托菲索帕姆的合成涉及消旋体托菲索帕姆的对映体拆分。该过程通常包括以下步骤:

消旋体托菲索帕姆的拆分: 使用手性拆分技术将消旋体拆分为其对映异构体。

工业生产方法: 左托菲索帕姆的工业生产遵循类似的合成路线,但在更大规模上进行。该过程包括:

大规模拆分: 采用工业规模的手性拆分技术。

纯化和结晶: 使用大规模色谱法和结晶技术以确保最终产品的高纯度.

化学反应分析

反应类型: 左托菲索帕姆经历各种化学反应,包括:

氧化: 它可以在特定条件下被氧化,形成相应的氧化产物。

还原: 还原反应可以将左托菲索帕姆转化为其还原形式。

常用试剂和条件:

氧化: 常见的氧化剂,如高锰酸钾或三氧化铬。

还原: 还原剂,如氢化铝锂或硼氢化钠。

主要产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能会生成氧化衍生物,而还原可能会生成左托菲索帕姆的还原形式 .

科学研究应用

Management of Anxiety Disorders

Levotofisopam has been utilized in treating anxiety disorders due to its anxiolytic properties. Clinical studies have demonstrated its effectiveness in reducing both objective and subjective measures of anxiety in patients. The compound's ability to modulate autonomic responses makes it a suitable candidate for addressing anxiety-related symptoms .

Treatment of Hyperuricemia and Gout

Recent research has identified this compound as a promising agent for lowering serum urate levels in patients with hyperuricemia and gout. A notable study involved administering this compound at a dosage of 50 mg three times daily for seven days to individuals with elevated serum urate levels. The results indicated a significant mean reduction in serum urate levels by 48.8%, with all participants achieving therapeutic levels below 6.0 mg/dL .

Table 1: Summary of Clinical Findings on this compound for Gout Treatment

| Study | Sample Size | Dosage | Duration | Mean % Reduction in SUA | Therapeutic SUA Achieved |

|---|---|---|---|---|---|

| 13 | 50 mg TID | 7 days | 48.8% | Yes (all subjects) |

Efficacy in Postmenopausal Women

A clinical trial evaluated the effects of this compound on hot flash frequency in postmenopausal women, demonstrating a significant reduction within just one week of treatment. This suggests that this compound may also be beneficial for managing menopausal symptoms, expanding its therapeutic scope beyond anxiety and gout .

Safety Profile

The safety profile of this compound has been assessed through various studies, revealing that it is generally well tolerated among patients. In the gout study mentioned earlier, adverse events were reported but were not severe enough to warrant discontinuation of treatment . Common side effects included musculoskeletal pain and headaches, which were manageable.

作用机制

左托菲索帕姆主要通过其作为γ-氨基丁酸A受体激动剂的作用发挥作用。这种机制包括:

与γ-氨基丁酸A受体结合: 左托菲索帕姆与这些受体结合,增强其活性。

相似化合物的比较

生物活性

Levotofisopam is the S-enantiomer of tofisopam, a 2,3-benzodiazepine derivative primarily investigated for its potential therapeutic applications in treating anxiety and autonomic instability. Recent studies have highlighted its biological activity, particularly its uricosuric effects, which may offer new avenues for treating hyperuricemia and gout. This article delves into the biological activity of this compound, supported by data tables and case studies.

This compound exhibits several biological activities that contribute to its therapeutic potential:

- Uricosuric Activity : It enhances the renal excretion of uric acid, leading to reduced serum urate levels. This mechanism is crucial for patients with gout, where elevated uric acid levels can cause painful flare-ups.

- Anxiolytic Properties : As a benzodiazepine derivative, it may modulate neurotransmitter systems, particularly GABAergic pathways, contributing to its anxiolytic effects.

Phase 1 and 1b Trials

- Phase 1 Study : Conducted on healthy volunteers, this trial assessed the safety and pharmacokinetics of this compound. The results indicated acceptable safety profiles with unexpected reductions in serum urate levels .

- Phase 1b Study : Aimed at evaluating the efficacy of this compound in treating symptoms associated with menopause, this study also provided insights into its biological activity .

Efficacy in Gout Management

A pivotal open-label study investigated the effects of this compound on patients with gout. Key findings include:

- Study Design : Patients received 50 mg of this compound three times daily for seven days.

- Results :

- Mean Percent Reduction in Serum Urate (SUA) : 48.8% (range: 31.1% - 64.6%).

- Mean Absolute Reduction in SUA : 3.9 mg/dL (range: 2.3 - 5.3 mg/dL).

- Therapeutic SUA Achievement : All participants achieved a therapeutic SUA of <6.0 mg/dL by Day 7.

This study demonstrated that this compound significantly lowers SUA through increased fractional excretion of uric acid, indicating robust uricosuric activity .

Summary of Clinical Findings

| Study | Population | Dose | Duration | Mean % Reduction in SUA | Mean Absolute Reduction in SUA |

|---|---|---|---|---|---|

| Phase 1 | Healthy Volunteers | - | - | - | - |

| Gout Study | Patients with Hyperuricemia and Gout | 50 mg TID | 7 days | 48.8% (31.1%-64.6%) | 3.9 mg/dL (2.3-5.3) |

Adverse Effects

The treatment was generally well tolerated; however, some adverse effects were reported:

属性

CAS 编号 |

82059-51-6 |

|---|---|

分子式 |

C22H26N2O4 |

分子量 |

382.5 g/mol |

IUPAC 名称 |

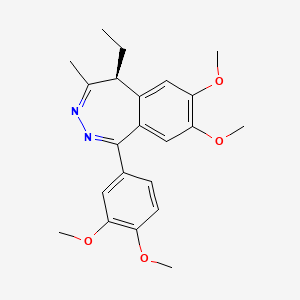

(5S)-1-(3,4-dimethoxyphenyl)-5-ethyl-7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepine |

InChI |

InChI=1S/C22H26N2O4/c1-7-15-13(2)23-24-22(14-8-9-18(25-3)19(10-14)26-4)17-12-21(28-6)20(27-5)11-16(15)17/h8-12,15H,7H2,1-6H3/t15-/m1/s1 |

InChI 键 |

RUJBDQSFYCKFAA-OAHLLOKOSA-N |

SMILES |

CCC1C(=NN=C(C2=CC(=C(C=C12)OC)OC)C3=CC(=C(C=C3)OC)OC)C |

手性 SMILES |

CC[C@@H]1C(=NN=C(C2=CC(=C(C=C12)OC)OC)C3=CC(=C(C=C3)OC)OC)C |

规范 SMILES |

CCC1C(=NN=C(C2=CC(=C(C=C12)OC)OC)C3=CC(=C(C=C3)OC)OC)C |

同义词 |

1-(3,4-dimethoxyphenyl)-5-ethyl-7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepine dextofisopam EGYT-341 Grandaxin levotofisopam tofisopam tofizopam |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。